![molecular formula C23H23N5O4S B2480231 N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358234-82-8](/img/structure/B2480231.png)
N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. An efficient synthesis approach for related compounds involves one-pot, three-component synthesis, utilizing catalysts such as CaCl2 in refluxing ethanol, followed by subsequent reactions to introduce additional functional groups or to cyclize the molecule into desired heterocyclic structures (El‐Emary, Mohamed, & Abdel-Mohsen, 2021).
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction for solid compounds. These techniques help in establishing the precise structure of synthesized compounds and confirming the presence of intended functional groups and molecular frameworks (Salian, Narayana, & Sarojini, 2017).
Chemical Reactions and Properties
The chemical reactivity of a compound is largely determined by its functional groups. For compounds with acetamide and thioacetamide groups, reactions may include nucleophilic substitutions, additions, or cyclization processes to form heterocyclic structures. The exact reactions would depend on the reagents, conditions, and the presence of catalytic species (Farghaly & Gomha, 2011).
Aplicaciones Científicas De Investigación
Antinociceptive and Anti-inflammatory Properties
Research on thiazolopyrimidine derivatives has indicated significant antinociceptive and anti-inflammatory activities, showcasing the therapeutic potential of heterocyclic compounds with similar structural motifs. These studies involve the synthesis of compounds followed by evaluation using models like the tail-flick technique and carrageenan-induced paw edema test to determine their efficacy and safety profiles (Selvam et al., 2012).
Synthesis and Characterization of Heterocyclic Compounds
The versatility of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its derivatives in synthesizing a wide range of heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, has been explored. These synthetic pathways involve reactions with halo compounds and cyclization under acidic and basic conditions, highlighting the chemical flexibility and potential for creating novel materials with tailored properties (El-Essawy & Rady, 2011).
Antimicrobial and Antitumor Activities
Further research has been conducted on the antimicrobial and antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, where some compounds have shown promising activities against specific cancer cell lines and microbial strains. This indicates the potential of these compounds in developing new therapeutic agents (El-Morsy, El-Sayed, & Abulkhair, 2017).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing insights into the effect of hydrogen bonding on self-assembly processes. These studies also extend to evaluating the antioxidant activity of these compounds, which could have implications for designing drugs with protective effects against oxidative stress (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-28-21-20(14(2)26-28)25-23(27(22(21)31)12-18-9-6-10-32-18)33-13-19(30)24-17-8-5-7-16(11-17)15(3)29/h5-11H,4,12-13H2,1-3H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJBOJJPMHUSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)
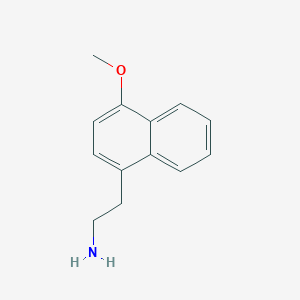
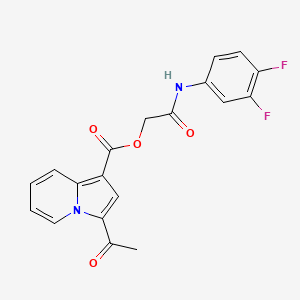
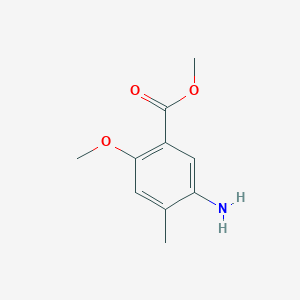
![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)

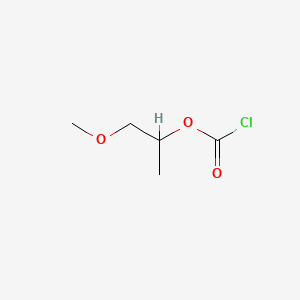
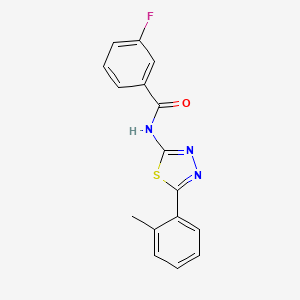
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
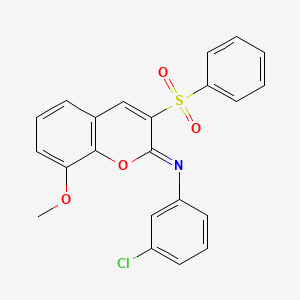
![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)